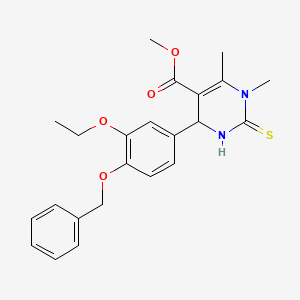

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a benzyloxy-3-ethoxyphenyl group at position 4, methyl groups at positions 1 and 6, and a thioxo moiety at position 2. This structural complexity confers unique physicochemical and pharmacological properties. DHPMs are typically synthesized via the Biginelli condensation, a one-pot reaction involving aldehydes, β-ketoesters, and urea/thiourea derivatives .

Properties

IUPAC Name |

methyl 6-(3-ethoxy-4-phenylmethoxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-5-28-19-13-17(11-12-18(19)29-14-16-9-7-6-8-10-16)21-20(22(26)27-4)15(2)25(3)23(30)24-21/h6-13,21H,5,14H2,1-4H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQALYGCSNAPAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(N(C(=S)N2)C)C)C(=O)OC)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 68641-16-7) is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 432.54 g/mol. The structure features a tetrahydropyrimidine ring with various substituents that may influence its biological activity.

Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that similar compounds exhibit significant activity against various pathogens. For instance, a study highlighted that derivatives containing thioxo groups demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 µg/mL against standard strains like E. coli and S. aureus .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 0.8 |

| Compound B | S. aureus | 1.5 |

| Methyl Tetrahydropyrimidine Derivative | B. subtilis | 6.25 |

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Pyrimidines have been shown to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. In vitro studies indicated that certain pyrimidine derivatives could inhibit TP with IC50 values in the low micromolar range, suggesting a promising therapeutic avenue for cancer treatment .

Table 2: Inhibition of Thymidine Phosphorylase by Pyrimidine Derivatives

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound C | 394.3 ± 4.3 | Moderate |

| Methyl Tetrahydropyrimidine Derivative | 345.4 ± 0.5 | Strong |

Case Studies

- Study on Antimicrobial Activity : A recent investigation focused on a series of pyrimidine derivatives where methyl thioxo compounds were synthesized and tested against various bacterial strains. The results demonstrated that compounds with specific substitutions showed enhanced activity compared to standard antibiotics .

- Anticancer Research : Another study explored the effects of similar pyrimidine derivatives on cancer cell lines, revealing that these compounds could induce apoptosis in cancer cells through the inhibition of TP and other pathways involved in cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

- Thioxo Group : Essential for antimicrobial activity.

- Benzyloxy Substituent : Enhances lipophilicity and bioavailability.

- Ethoxy Group : May contribute to improved solubility and interaction with biological targets.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing the pyrimidine moiety exhibit substantial antimicrobial properties. Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its efficacy against various bacterial strains. In vitro studies indicate that derivatives of this compound demonstrate promising activity against pathogens such as Mycobacterium tuberculosis and other resistant bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have reported that methyl derivatives of pyrimidines can induce apoptosis in cancer cell lines. Specifically, the compound has shown cytotoxic effects against human cancer cell lines such as HeLa and others, with IC50 values indicating significant potency. The structural features of the compound contribute to its ability to inhibit cell proliferation and promote programmed cell death through various pathways .

Antihypertensive Activity

Another notable application is in the development of antihypertensive agents. Pyrimidine derivatives have been recognized for their ability to act as selective antagonists for adrenergic receptors. This property has led to the exploration of this compound as a candidate for managing hypertension through modulation of vascular tone and heart rate .

Synthesis and Green Chemistry

The synthesis of this compound can be achieved using eco-friendly methods such as ultrasound-assisted synthesis. This approach enhances yield and reduces reaction times while minimizing the use of hazardous solvents. The application of green chemistry principles in synthesizing this compound aligns with contemporary trends towards sustainable practices in chemical research .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique structural properties. Its ability to form stable complexes with metals can be exploited in developing new materials with specific electronic or optical properties. Research into its coordination chemistry may lead to advancements in sensors or catalysts .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of DHPM Derivatives

*Calculated based on analogous structures.

Key Observations:

- Thioxo vs.

- Substituent Effects: Electron-donating groups (e.g., benzyloxy, methoxy) increase lipophilicity, while electron-withdrawing groups (e.g., cyano ) reduce it. The target compound’s benzyloxy-3-ethoxy substituent likely enhances bioavailability compared to simpler phenyl analogs .

- Ester Groups : Methyl esters (target compound, ) generally have lower molecular weights and higher volatility than ethyl esters .

Antitumor and Antimicrobial Potential

- The target compound’s structural analog, Methyl 4-(3-benzyloxy-4-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate, demonstrated moderate antitumor activity (IC₅₀ = 350.6 µM) . The replacement of oxo with thioxo in the target compound may enhance cytotoxicity via improved target binding.

- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate exhibited antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the thioxo group’s interaction with bacterial enzymes .

Enzyme Inhibition

- DHPMs with thioxo groups, such as Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate, have shown inhibitory effects on thymidine phosphorylase, a target in anticancer therapy .

Crystallographic and Hydrogen-Bonding Analysis

- Crystal Packing : Thioxo-containing DHPMs (e.g., ) form intermolecular N–H···S and N–H···O bonds, creating 3D networks that stabilize the crystal lattice. The target compound’s benzyloxy group may introduce additional π-π stacking interactions.

- Conformational Flexibility: The tetrahydropyrimidine ring adopts a flattened boat conformation in most analogs, as observed in Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate .

Q & A

Q. Methodological Focus

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., benzyloxy protons at δ 4.8–5.2 ppm; thioxo carbon at δ 180–185 ppm) .

- IR spectroscopy : Strong absorption bands at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C=S) verify functional groups .

- DFT calculations : HOMO-LUMO gaps and Mulliken charges predict reactivity sites and intermolecular interactions .

How are contradictions in pharmacological data resolved across structurally similar analogs?

Data Contradiction Analysis

Discrepancies in bioactivity (e.g., varying IC₅₀ values for antibacterial activity) arise from:

- Assay variability : Standardize protocols (e.g., MIC testing via broth microdilution) to minimize experimental noise .

- Solubility differences : Use co-solvents (e.g., DMSO) or nanoformulations to ensure consistent bioavailability .

- Enantiomeric purity : Chiral HPLC separates R/S enantiomers, as racemic mixtures may obscure activity trends .

What crystallization techniques yield high-quality single crystals for X-ray studies?

Q. Advanced Research Focus

- Slow evaporation : Dissolve the compound in ethanol or ethanol/water mixtures, allowing slow evaporation at 4°C for 2–4 weeks .

- Seeding : Introduce microcrystals to induce controlled nucleation.

- Temperature gradients : Gradual cooling from 50°C to room temperature minimizes disorder .

How is conformational disorder in crystallographic data modeled and refined?

Q. Methodological Focus

- Occupancy refinement : Assign partial occupancies (e.g., 0.7:0.3) to disordered groups using software like SHELXL .

- Restraints : Apply rigid-bond or similarity restraints to disordered atoms to stabilize refinement .

- Validation tools : Use checkCIF/PLATON to ensure geometric plausibility post-refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.